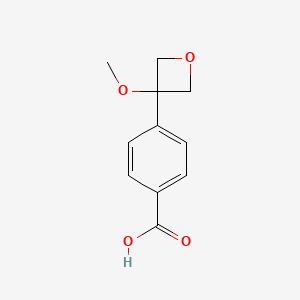

4-(3-Methoxyoxetan-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

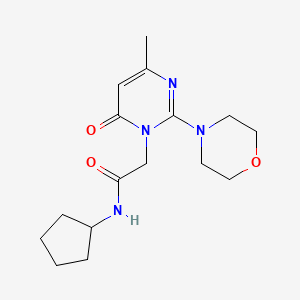

“4-(3-Methoxyoxetan-3-yl)benzoic acid” is a chemical compound with the CAS Number: 2193061-88-8 . It has a molecular weight of 208.21 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the IUPAC Name: this compound . The InChI Code for this compound is also available .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 208.21 .Scientific Research Applications

Luminescent Properties and Complex Formation

4-(3-Methoxyoxetan-3-yl)benzoic acid and its derivatives, such as 3-methoxy-4-benzyloxy benzoic acid, are utilized in the synthesis of lanthanide coordination compounds. These compounds are explored for their photophysical properties, particularly focusing on luminescent properties influenced by electron-releasing or electron-withdrawing substituents. Research shows that the incorporation of an electron-releasing substituent can significantly enhance the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decrease luminescence efficiency due to energy dissipation through pi*-n transitions. These findings have implications for the design of materials with tailored optical properties for potential applications in sensors, displays, and lighting technologies (Sivakumar et al., 2010).

Fluorescence Probes for Reactive Oxygen Species Detection

Derivatives of this compound have been developed as novel fluorescence probes for detecting highly reactive oxygen species (hROS) and distinguishing specific species. These probes exhibit low fluorescence under normal conditions but show a significant fluorescence enhancement upon reaction with hROS, making them valuable tools for studying oxidative stress and its biological implications. Such probes are particularly useful in medical research, environmental monitoring, and the development of diagnostic methods for diseases associated with oxidative damage (Setsukinai et al., 2003).

Charge-Transfer Process in Lanthanide Complexes

The study of 4-naphthalen-1-yl-benzoic acid derivatives, including compounds structurally related to this compound, in the formation of Eu(III)-cored complexes demonstrates the importance of charge-transfer processes in enhancing the luminescence of lanthanide complexes. This research provides insights into the mechanisms of energy transfer and the role of intramolecular charge transfer (ICT) in the design of luminescent materials. The findings contribute to the development of efficient energy-transfer pathways for applications in bioimaging, sensors, and optoelectronic devices (Yong Hee Kim et al., 2006).

Synthesis and Chemical Reactivity

This compound and its derivatives are subjects of research focusing on their synthesis, structural characterization, and chemical reactivity. Studies explore the synthesis of novel compounds, their molecular structures, and reactivity descriptors such as ionization energy, hardness, and electrophilicity. This research aids in understanding the reactivity and potential applications of these compounds in organic synthesis, material science, and the development of novel therapeutics. Detailed vibrational analysis and computational studies provide insights into the properties and applications of these molecules in various scientific fields (S. Yadav et al., 2022).

Safety and Hazards

The safety information available indicates that “4-(3-Methoxyoxetan-3-yl)benzoic acid” has a GHS07 pictogram and a warning signal word . Hazard statements include H315, H319, H335, and precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

4-(3-methoxyoxetan-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(6-15-7-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSSNHLUCSMOLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2545013.png)

![tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2545015.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B2545022.png)

![1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone](/img/no-structure.png)

![7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2545032.png)

![2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2545034.png)